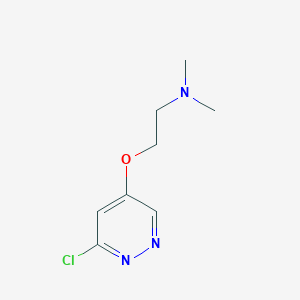

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine

説明

Chemical Structure and Properties

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine (CAS: 1346691-40-4) is a heterocyclic amine with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . The compound consists of a pyridazine ring substituted with a chlorine atom at position 6 and an ether-linked N,N-dimethylethanamine group at position 3. Its structural features include:

- A planar pyridazine core with electron-withdrawing chlorine, enhancing electrophilicity.

特性

CAS番号 |

1346691-40-4 |

|---|---|

分子式 |

C8H12ClN3O |

分子量 |

201.65 g/mol |

IUPAC名 |

2-(6-chloropyridazin-4-yl)oxy-N,N-dimethylethanamine |

InChI |

InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3 |

InChIキー |

NQJNTIBGXUTXNX-UHFFFAOYSA-N |

正規SMILES |

CN(C)CCOC1=CC(=NN=C1)Cl |

製品の起源 |

United States |

準備方法

2-((6-クロロピリダジン-4-イル)オキシ)-N,N-ジメチルエタンアミンの合成は、いくつかのステップを伴います。 一般的な合成経路の1つは、6-クロロピリダジンとN,N-ジメチルエタノールアミンを、炭酸カリウムなどの塩基の存在下で反応させることです。 この反応は、通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われ、目的の生成物の形成を促進します 。

工業生産方法では、同様の合成経路が使用されますが、規模が大きく、反応条件を最適化することで、最終生成物の高収率と純度を確保します。 連続フローリアクターや自動化システムを使用することで、生産プロセスの効率とスケーラビリティを高めることができます。

化学反応の分析

科学研究への応用

2-((6-クロロピリダジン-4-イル)オキシ)-N,N-ジメチルエタンアミンは、以下のような科学研究への応用があります。

化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、そしてさまざまな有機反応における試薬として使用されます。

生物学: 抗菌、抗がん、抗炎症作用など、潜在的な生物学的活性について研究されています.

医学: この化合物は、さまざまな疾患の治療のための新しい薬剤の開発など、潜在的な治療的応用について調査されています。

科学的研究の応用

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

作用機序

2-((6-クロロピリダジン-4-イル)オキシ)-N,N-ジメチルエタンアミンの作用機序は、特定の分子標的や経路との相互作用を伴います。 この化合物は、酵素を阻害したり、受容体の活性を調節したり、細胞シグナル伝達経路を妨害したりすることで作用する可能性があります。 関与する正確な分子標的と経路は、研究されている特定の生物学的活性によって異なります .

類似化合物との比較

Table 1: Key Structural and Pharmacological Comparisons

Key Differences and Trends

(A) Core Heterocycle Influence

- Pyridazine vs. Pyridine/Indole: The pyridazine core in the target compound offers distinct electronic properties compared to pyridine or indole analogs. For example, indole-based analogs (e.g., 2-(5-bromoindol-3-yl)-N,N-dimethylethanamine) exhibit nanomolar affinities for 5-HT₁A/7 receptors due to aromatic π-π stacking, whereas pyridazine derivatives may prioritize hydrogen bonding via nitrogen atoms .

(B) Halogen Substitution Effects

- Chlorine vs. Bromine: Halogen position and identity significantly impact bioactivity. Bromine’s larger atomic radius enhances van der Waals interactions in receptor pockets (e.g., 5-bromoindole derivatives show higher 5-HT₁A binding than chlorine analogs) .

(C) Side Chain Modifications

- N,N-Dimethylethanamine vs. Cyclic Amines: The flexible N,N-dimethylethanamine chain in the target compound contrasts with rigid cyclic amines (e.g., piperidine, azetidine) in analogs like compound 24 (). muscarinic receptors) .

Key Findings:

Halogen Positioning : Bromine at position 5 in indole derivatives enhances serotonin receptor binding, while chlorine in pyridazines may prioritize metabolic stability .

Synthetic Accessibility : Buchwald-Hartwig cross-coupling is a versatile method for introducing diverse substituents (e.g., azetidine, piperidine) to the ethanamine chain, enabling rapid SAR exploration .

Therapeutic Potential: Diphenhydramine’s clinical success as an H₁ antagonist underscores the pharmacological viability of N,N-dimethylethanamine derivatives, though pyridazine-based compounds require further in vivo validation .

生物活性

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a dimethylethanamine group. Its molecular formula is , with a molecular weight of approximately 201.66 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and antimicrobial properties.

The biological activity of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is primarily attributed to its interaction with various biological targets, particularly protein kinases. Research indicates that compounds with similar structures can inhibit specific kinases involved in cellular signaling pathways, such as MK2 (Mitogen-activated protein kinase-activated protein kinase 2). This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Compounds containing pyridazine rings have been associated with anti-inflammatory effects, potentially through the modulation of cytokine production and signaling pathways.

- Antimicrobial Properties : The structural features of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine may contribute to its efficacy against various pathogens, although specific studies are needed to confirm this activity.

Structural Comparison

The unique combination of a chlorinated pyridazine ring with an ether linkage and dimethylamino group distinguishes this compound from similar compounds, potentially enhancing its biological activity. Below is a comparison table highlighting related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 6-Chloropyridazine | Structure | Core structure without amine substitution |

| N,N-Dimethylethanamine | Structure | Simple amine; lacks aromatic character |

| 4-Aminopyridazine | Structure | Contains amino group; different functionalization |

In Vitro Studies

Research has shown that compounds similar to 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine can effectively inhibit MK2, impacting inflammatory responses in cell cultures. For instance, studies have demonstrated that MK2 inhibitors can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety Profile

The safety profile of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine remains to be fully established. However, preliminary toxicity assessments on structurally similar compounds indicate that they may possess acceptable safety margins for further development in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。